molecular formula C14H18NO2PS B14663331 4,4-Dimethoxy-1-phenylphosphinane-3-carbonitrile 1-sulfide CAS No. 39768-22-4

4,4-Dimethoxy-1-phenylphosphinane-3-carbonitrile 1-sulfide

Katalognummer: B14663331
CAS-Nummer: 39768-22-4
Molekulargewicht: 295.34 g/mol
InChI-Schlüssel: QETDYAKJXWHDGQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,4-Dimethoxy-1-phenylphosphinane-3-carbonitrile 1-sulfide is a chemical compound with a unique structure that includes a phosphinane ring, a phenyl group, and a carbonitrile group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dimethoxy-1-phenylphosphinane-3-carbonitrile 1-sulfide typically involves multi-step organic synthesis. One common method involves the reaction of a phosphinane derivative with a phenyl group and a carbonitrile group under specific conditions. The reaction conditions often include the use of solvents, catalysts, and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

4,4-Dimethoxy-1-phenylphosphinane-3-carbonitrile 1-sulfide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions may vary depending on the desired product and the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may produce a sulfoxide or sulfone, while reduction may yield a phosphine derivative.

Wissenschaftliche Forschungsanwendungen

4,4-Dimethoxy-1-phenylphosphinane-3-carbonitrile 1-sulfide has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: It may be used in studies related to enzyme inhibition and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4,4-Dimethoxy-1-phenylphosphinane-3-carbonitrile 1-sulfide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact mechanism depends on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other phosphinane derivatives and carbonitrile-containing compounds. Examples include:

  • 4,4-Dimethoxy-1-phenylphosphinane-3-carbonitrile
  • 4,4-Dimethoxy-1-phenylphosphinane-3-thiol

Uniqueness

4,4-Dimethoxy-1-phenylphosphinane-3-carbonitrile 1-sulfide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.

Eigenschaften

CAS-Nummer

39768-22-4

Molekularformel

C14H18NO2PS

Molekulargewicht

295.34 g/mol

IUPAC-Name

4,4-dimethoxy-1-phenyl-1-sulfanylidene-1λ5-phosphinane-3-carbonitrile

InChI

InChI=1S/C14H18NO2PS/c1-16-14(17-2)8-9-18(19,11-12(14)10-15)13-6-4-3-5-7-13/h3-7,12H,8-9,11H2,1-2H3

InChI-Schlüssel

QETDYAKJXWHDGQ-UHFFFAOYSA-N

Kanonische SMILES

COC1(CCP(=S)(CC1C#N)C2=CC=CC=C2)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.